molecular formula C10H16O B6235342 spiro[3.5]nonane-6-carbaldehyde CAS No. 2742661-30-7

spiro[3.5]nonane-6-carbaldehyde

Cat. No.: B6235342
CAS No.: 2742661-30-7
M. Wt: 152.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[3.5]nonane-6-carbaldehyde: is an organic compound characterized by a spirocyclic structure, where two rings share a single carbon atom. This compound is notable for its unique structural features, which make it an interesting subject of study in organic chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of spiro[3.5]nonane-6-carbaldehyde typically involves the formation of the spirocyclic core through various cyclization reactions. One common method is the dialkylation of an activated carbon center, often using dihalides or dilithio reagents . Another approach involves the cyclopropanation of cyclic carbenoids .

Industrial Production Methods: Industrial production of this compound may utilize large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions: Spiro[3.5]nonane-6-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced products.

    Substitution: Introduction of different functional groups at specific positions on the spirocyclic structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: Spiro[3.5]nonane-6-carbaldehyde is used as a building block in the synthesis of more complex spirocyclic compounds. Its unique structure makes it valuable in the development of chiral ligands and catalysts for asymmetric synthesis .

Biology and Medicine: In biological and medicinal research, this compound and its derivatives are studied for their potential pharmacological properties. The spirocyclic structure can impart unique biological activities, making these compounds candidates for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its structural features can enhance the properties of polymers and other materials.

Mechanism of Action

The mechanism by which spiro[3.5]nonane-6-carbaldehyde exerts its effects depends on its specific application. In catalytic processes, the spirocyclic structure provides a rigid and well-defined framework that can enhance the selectivity and efficiency of reactions . In biological systems, the compound may interact with specific molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Uniqueness: Spiro[3.5]nonane-6-carbaldehyde is unique due to its specific ring sizes and the presence of an aldehyde functional group. This combination of features makes it distinct from other spirocyclic compounds and valuable for various applications in research and industry.

Properties

CAS No.

2742661-30-7

Molecular Formula

C10H16O

Molecular Weight

152.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.